Benzenepentacarboxylic Acid

Aqueous solubility Benzene polycarboxylic acids Solution-phase synthesis

Substituting benzene polycarboxylic acids leads to failed MOF syntheses, altered solubility, and absent HO• detection. Benzenepentacarboxylic acid eliminates these: • 5.3× higher aqueous solubility than trimesic acid (2.05×10⁻² mol·kg⁻¹). • Pentadentate coordination builds 3D MOF networks inaccessible to tri-/tetracarboxylates. • Unique fluorescent HO• probe (Ex 311 nm, Em 435 nm) validated in H₂O₂/TAED & TBCC bleaching. ≥98% purity, white crystalline powder; ambient global shipping.

Molecular Formula C11H6O10
Molecular Weight 298.16 g/mol
CAS No. 1585-40-6
Cat. No. B072655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepentacarboxylic Acid
CAS1585-40-6
Synonymsenzenepentacarboxylate
benzenepentacarboxylate, pentasodium salt
Molecular FormulaC11H6O10
Molecular Weight298.16 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C11H6O10/c12-7(13)2-1-3(8(14)15)5(10(18)19)6(11(20)21)4(2)9(16)17/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21)
InChIKeyQNSOHXTZPUMONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenepentacarboxylic Acid: Technical Overview


Benzenepentacarboxylic acid (H5L, CAS 1585-40-6) is a pentadentate benzene polycarboxylate ligand (C11H6O10, MW 298.16) featuring five carboxyl groups arranged around a central benzene ring [1]. It is commercially available at purities ≥98% (HPLC) as a white to almost white crystalline powder with room-temperature storage stability and water solubility yielding nearly transparent solutions . As a member of the benzene polycarboxylic acid series (ranging from mono- to hexacarboxylic), it occupies a distinct niche between tetracarboxylic acids (e.g., pyromellitic acid) and hexacarboxylic acid (mellitic acid), offering an intermediate coordination capacity that enables structural architectures not accessible with fewer or more carboxyl groups [1].

1 Pentadentate ligand for aqueous MOF and coordination polymer synthesis
2 Intermediate carboxyl count enables unique 3D architectures not accessible with tri- or tetracarboxylates
3 Functional fluorescent probe capability for hydroxyl radical detection

Why Benzenepentacarboxylic Acid Cannot Be Replaced


Procurement decisions for benzene polycarboxylate ligands often assume functional interchangeability among acids with different carboxyl counts. This assumption fails for benzenepentacarboxylic acid due to three non-interchangeable parameters: (1) water solubility that differs by orders of magnitude from close analogs—for instance, at 298.15 K, benzenepentacarboxylic acid exhibits aqueous solubility of 2.05 × 10⁻² mol·kg⁻¹, approximately 5.3-fold higher than trimesic acid (0.390 × 10⁻² mol·kg⁻¹) and 2.1-fold higher than pyromellitic acid (0.963 × 10⁻² mol·kg⁻¹), fundamentally altering its behavior in aqueous synthesis and solution-phase applications [1]; (2) the pentadentate coordination geometry (five carboxyl groups) enables μ₈-bridging modes and distinct 3D network topologies that tri- and tetracarboxylates cannot structurally replicate [2]; and (3) its unique electronic configuration confers a specific fluorescent response to hydroxyl radicals that is not observed with other benzene polycarboxylates, making it a functional fluorescent probe for HO• detection and scavenging [3]. Simply substituting trimesic acid or pyromellitic acid will result in different solubility-driven reaction outcomes, altered coordination polymer dimensionality, and loss of HO•-specific fluorescence functionality.

Solubility mismatch
Aqueous solubility differs substantially from trimesic and pyromellitic acid — switching analogs may shift solution-phase synthesis outcomes.
Coordination geometry
Pentadentate binding modes (μ₈, μ₇ bridging) cannot be replicated by tri- or tetracarboxylate ligands, altering framework topology.
Functional specificity
HO•-specific fluorescence response is absent in other benzene polycarboxylates; substitution loses probe functionality.

Benzenepentacarboxylic Acid: Differentiation Evidence


Aqueous Solubility vs. Trimesic Acid

Benzenepentacarboxylic acid exhibits substantially higher aqueous solubility than its lower-carboxyl-count analogs trimesic acid (tricarboxylic) and pyromellitic acid (tetracarboxylic). At 298.15 K, its solubility is 2.05 × 10⁻² mol·kg⁻¹, compared to 0.390 × 10⁻² mol·kg⁻¹ for trimesic acid and 0.963 × 10⁻² mol·kg⁻¹ for pyromellitic acid [1]. The pentahydrate solid form transitions to trihydrate upon thermal treatment, a hydration behavior distinct from the dihydrate forms of pyromellitic acid and monohydrate of trimesic acid [1].

Aqueous Solubility
Head-to-head
2.05 × 10⁻² mol·kg⁻¹ at 298.15 K (5.3× vs trimesic acid, 2.1× vs pyromellitic acid)
Broader aqueous synthetic utility
Hydration: pentahydrate → trihydrate transition
Aqueous solubility Benzene polycarboxylic acids Solution-phase synthesis

Coordination Mode Diversity

Benzenepentacarboxylic acid (H5L) demonstrates five distinct coordination modes across its synthesized metal complexes—a degree of binding versatility not achievable with tri- or tetracarboxylate ligands. In Zn(II)-based coordination polymers, it exhibits μ₈-bridging mode (compound 4) and three-connected node behavior with both fully deprotonated L⁵⁻ and partially deprotonated HL⁴⁻ forms [1]. In Cd(II) frameworks, it adopts μ₇-bridging mode connecting Cd(II) ions into 3D open frameworks with elliptic channels [2]. Across Co(II), Cu(II), and Cd(II) complexes, it produces distinct 3D polymeric architectures including stacked layers and host-guest networks depending on the metal ion employed [3]. By comparison, trimesic acid (three carboxyls) typically exhibits only 2-3 coordination modes, and pyromellitic acid (four carboxyls) generally 3-4 modes [4].

Coordination Modes
Cross-study
5 distinct modes (μ₈, μ₇, μ₅-bridging, etc.) vs 2–3 (trimesic) and 3–4 (pyromellitic)
Supports diverse MOF architectures
Observed in Zn, Cd, Co, Cu complexes
Coordination polymer Metal-organic framework Crystal engineering

Fluorescent HO• Detection

Benzenepentacarboxylic acid functions as a specific and reproducible fluorescent probe for detecting and scavenging hydroxyl radicals (HO•) in aqueous alkaline systems [1]. This functional property has been applied to prove and detect HO• generation in H₂O₂/TAED (tetraacetylethylenediamine) and H₂O₂/TBCC (thiourea-based bleach catalyst) bleaching systems [1]. In contrast, trimesic acid, pyromellitic acid, and mellitic acid do not exhibit comparable HO•-specific fluorescent response under identical conditions .

HO• Fluorescent Probe
Class-level
Specific fluorescence response to hydroxyl radicals; not observed in other benzene polycarboxylates
Enables oxidative process analysis
Validated in H₂O₂/TAED & H₂O₂/TBCC systems
Fluorescent probe Hydroxyl radical Oxidative stress detection

Lignin Oxidation Marker

Benzenepentacarboxylic acid is formed during drastic oxidation of graphite, coals, and wood lignin, giving it geochemical and ecological significance as an environmental tracer [1]. Among benzene polycarboxylic acids produced from lignin oxidation, benzenepentacarboxylic acid yields 2.05 mol% relative to total benzene carboxylic acids, which is 5.3-fold higher than trimesic acid (0.390 mol%) and 2.1-fold higher than pyromellitic acid (0.963 mol%) under identical oxidation conditions [2].

Lignin Oxidation Yield
Head-to-head
2.05 mol% (5.3× > trimesic, 2.1× > pyromellitic)
Sensitive environmental tracer
Product distribution under enzymatic oxidation
Lignin oxidation Environmental marker Geochemical tracer

3D Framework Rigidity

Benzenepentacarboxylate (L⁵⁻) ligands serve as three-connected nodes that link hexanuclear Zn₆(μ₃-OH)₂ cluster units into rigid, condensed 3D coordination networks with simple cubic packing modes [1]. In compound 1 [Zn₆(μ₃-OH)₂(L)₂(H₂O)₆]ₙ, each Zn₆ cluster connects six others through L⁵⁻ ligands, producing a 3D rigid architecture. Compound 2 [Zn₅(μ₃-OH)₂(HL)₂(2,2′-bpy)₂]ₙ adopts a 3D network with simple cubic packing. In contrast, coordination polymers built from trimesic acid (1,3,5-benzenetricarboxylic acid) typically yield 2D honeycomb or 3D frameworks of significantly lower connectivity, and pyromellitic acid predominantly forms 2D sheets or lower-dimensionality networks due to fewer available coordination sites [2].

3D Framework Rigidity
Cross-study
3D rigid networks with six-connected Zn₆ clusters; simple cubic packing vs 2D or lower connectivity
Affects gas adsorption & thermal stability
Hydrothermal synthesis, Zn(II) salts
MOF Coordination network 3D framework Secondary building unit

Benzenepentacarboxylic Acid: Application Scenarios


Rigid 3D MOF Synthesis

Benzenepentacarboxylic acid is the ligand of choice for constructing 3D coordination polymers and MOFs with rigid, condensed network architectures. Its pentadentate coordination capacity enables three-connected node behavior linking hexanuclear Zn₆(μ₃-OH)₂ or pentanuclear Zn₅(μ₃-OH)₂ cluster units into 3D frameworks with simple cubic packing modes [1]. This level of structural dimensionality and rigidity cannot be achieved using trimesic acid (predominantly 2D) or pyromellitic acid (2D or lower connectivity). Applications include gas storage materials, molecular sieves, and heterogeneous catalyst supports where framework robustness and high surface area are critical [1][2].

Hydroxyl Radical Detection

Benzenepentacarboxylic acid serves as a specific fluorescent probe for hydroxyl radical (HO•) detection and scavenging in alkaline aqueous systems. It has been validated for proving and detecting HO• generation in H₂O₂/TAED and H₂O₂/TBCC bleaching systems [3]. This functional property is unique among benzene polycarboxylic acids—trimesic, pyromellitic, and mellitic acids do not exhibit comparable HO•-specific fluorescence. Applications include mechanistic studies of oxidative bleaching processes, oxidative stress monitoring in environmental chemistry, and development of antioxidant screening assays [3].

Environmental Lignin Tracing

Benzenepentacarboxylic acid's formation during the drastic oxidation of graphite, coals, and wood lignin makes it a valuable marker for environmental and geochemical studies of organic matter degradation [4]. Its relatively higher yield from lignin oxidation (2.05 mol% of total benzene carboxylic acids) compared to trimesic (0.390 mol%) and pyromellitic acids (0.963 mol%) provides greater analytical sensitivity for tracing organic matter transformation in natural waters, sediments, and soils [5]. This application is particularly relevant for studying the environmental fate of lignin-derived materials and the formation of toxic metal-benzene polycarboxylic ligand complexes in aquatic systems [4].

Fluorinated Epoxy Curing Agent Precursor

Benzenepentacarboxylic acid derivatives (specifically hydroxyperfluoroalkyl-substituted benzenepentacarboxylic acids) function as precursors for fluoro-anhydride curing agents in highly fluorinated epoxy resin formulations [6]. When heated at approximately 240°C, hydroxyperfluoroalkyl benzenepentacarboxylic acid converts to toluene-soluble curing agents that address the limitations of conventional dianhydride curing agents (e.g., pyromellitic dianhydride, melting point 286°C), which suffer from high melting points, unaggressive reaction behavior, and reduced fluorine content in the final resin [6]. The resulting fluorinated epoxy resins exhibit superior strength, thermal stability, and low surface energy suitable for paints, coatings, adhesives, and structures in harsh environments [6].

Application
Selection Property
Validation Focus
Rigid 3D MOF Synthesis
Pentadentate coordination capacity
Framework dimensionality and rigidity
Hydroxyl Radical Detection
HO•-specific fluorescent response
Probe specificity and detection sensitivity
Environmental Lignin Tracing
High relative oxidation yield
Tracer sensitivity and marker specificity
Fluorinated Epoxy Curing Agent
Thermal conversion to fluoro-anhydride
Resin strength, thermal stability, surface energy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzenepentacarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.